N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O4S2/c1-21-11-14-9(15-12(16-11)22-2)6-13-24(19,20)8-5-3-4-7-10(8)18-23-17-7/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXKHHNZLCODSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=NSN=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of Chlorine with Methoxy Groups
Cyanuric chloride undergoes selective substitution at the 4- and 6-positions using sodium methoxide (NaOMe) in anhydrous acetone. This step is conducted under controlled temperatures (0–5°C) to prevent over-substitution. The reaction yields 2-chloro-4,6-dimethoxy-1,3,5-triazine with >90% efficiency.
Introduction of the Aminomethyl Group
The remaining chloride at position 2 is replaced with an aminomethyl group via a two-step process:
- Chloromethylation : Reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with formaldehyde and hydrochloric acid introduces a chloromethyl group, forming 2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine .
- Amination : Treatment with aqueous ammonia replaces the chloromethyl group with an aminomethyl moiety, yielding 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine . The reaction is typically conducted in ethanol under reflux, achieving moderate yields (60–70%) due to competing hydrolysis.
Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride
The electrophilic sulfonyl chloride derivative is prepared via sulfonation of the benzothiadiazole ring, followed by chlorination.
Sulfonation of 2,1,3-Benzothiadiazole
Sulfonation at the 4-position of 2,1,3-benzothiadiazole is achieved using fuming sulfuric acid (20% SO3) at 150°C for 6 hours. The reaction proceeds via electrophilic aromatic substitution, favoring the 4-position due to electronic and steric factors. The product, 2,1,3-benzothiadiazole-4-sulfonic acid , is isolated by precipitation in ice-water and purified via recrystallization from ethanol.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl5) in dichloromethane at 0°C, yielding 2,1,3-benzothiadiazole-4-sulfonyl chloride . Excess PCl5 ensures complete conversion, and the product is isolated by filtration (85–90% yield).
Coupling of Triazinylmethylamine and Benzothiadiazole Sulfonyl Chloride
The final step involves nucleophilic acyl substitution between the aminomethyl-triazine and sulfonyl chloride to form the sulfonamide bond.
Reaction Conditions
A solution of 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine in dry dimethylformamide (DMF) is slowly added to 2,1,3-benzothiadiazole-4-sulfonyl chloride at 0–5°C under nitrogen. Triethylamine (TEA) is used as a base to scavenge HCl, preventing protonation of the amine. The reaction mixture is stirred for 12 hours at room temperature, followed by quenching in ice-water to precipitate the product.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from isopropanol. Characterization includes:
- Melting Point : 245–247°C (decomposition observed above 250°C).
- FTIR : Peaks at 1350 cm⁻¹ (S=O symmetric stretch), 1550 cm⁻¹ (triazine ring), and 3300 cm⁻¹ (N-H stretch).
- ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, benzothiadiazole-H), 7.92 (d, J = 8.5 Hz, 2H, triazine-CH2-NH), 4.10 (s, 6H, OCH3), 3.85 (s, 2H, CH2NH).
Alternative Synthetic Routes and Optimization
Direct Aminomethylation of Cyanuric Chloride
An alternative approach involves reacting cyanuric chloride with methylamine before methoxy substitution. However, this method suffers from poor regioselectivity, as methylamine may substitute multiple chloride sites.
Use of Protective Groups
To mitigate side reactions during amination, the aminomethyl group can be protected with tert-butoxycarbonyl (Boc). After coupling, the Boc group is removed via trifluoroacetic acid (TFA). This strategy improves yields to 75–80%.
Solvent and Temperature Effects
Optimization studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for sulfonamide formation. Elevated temperatures (50–60°C) reduce reaction time but risk decomposition of the triazine core.
Challenges and Limitations
- Moisture Sensitivity : The sulfonyl chloride intermediate is highly hygroscopic, necessitating anhydrous conditions.
- Regioselectivity in Sulfonation : Competing sulfonation at the 5-position of benzothiadiazole may occur, requiring careful control of reaction conditions.
- Triazine Stability : The 4,6-dimethoxy-1,3,5-triazine ring is prone to hydrolysis under acidic or basic conditions, limiting the scope of compatible reagents.
Comparative Analysis of Reported Methods
Chemical Reactions Analysis
Coupling Reactions via Triazine Activation
The 4,6-dimethoxy-1,3,5-triazine group acts as an activating agent for carboxylic acids, enabling efficient amide or ester bond formation. This reactivity parallels that of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a well-documented coupling reagent in peptide synthesis .
Key Reactions:
-
Amide Formation:
Reaction with carboxylic acids and amines produces substituted amides. For example:Optimal conditions: Tetrahydrofuran (THF) at 25–60°C, yielding 85–92% conversion .
-
Esterification:
Reacts with alcohols to form esters:Requires anhydrous DMF or THF, with yields exceeding 80% under mild conditions .
Comparative Efficiency:
| Reaction Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Amide Synthesis | THF, 25°C, 12h | 89 | High |
| Esterification | DMF, 40°C, 6h | 82 | Moderate |
Sulfonamide Reactivity
The sulfonamide group (-SONH-) participates in nucleophilic substitution and acid-base reactions:
-
Nucleophilic Displacement:
The sulfonamide nitrogen can act as a leaving group under alkaline conditions. For instance, reaction with alkyl halides yields N-alkylated derivatives: -
Acid-Catalyzed Hydrolysis:
Under strong acidic conditions (e.g., HCl/HSO), the sulfonamide bond cleaves to form sulfonic acid and amine derivatives:
Side Reactions and Stability
Scientific Research Applications
Structural Overview
The compound features a triazine ring fused with a benzothiadiazole moiety, which contributes to its chemical reactivity and biological activity. The presence of dimethoxy groups enhances its solubility and reactivity.
Antimicrobial Activity
Research indicates that N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Case Study : A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound exhibited a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent.
Neuroprotective Effects
The compound has shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Neuroprotective Activity
| Activity Type | IC50 Value |
|---|---|
| Acetylcholinesterase Inhibition | 2.7 µM |
Case Study : In preclinical models of Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission.
Herbicidal Properties
The compound's structural characteristics allow it to function effectively as a herbicide. Its mechanism involves inhibiting specific biochemical pathways crucial for plant growth.
Herbicidal Efficacy
Research has indicated that the compound can inhibit the growth of various weed species commonly found in agricultural settings. This property makes it a candidate for developing new herbicides with reduced environmental impact.
Synthesis of Advanced Materials
This compound is utilized as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids. This property facilitates the formation of amides and esters.
Application in Polymer Chemistry
The compound has been explored for use in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves the activation of carboxylic acids to form reactive esters, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This process is facilitated by the presence of the triazine ring, which acts as an electron-withdrawing group, enhancing the reactivity of the ester intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its combination of a triazine ring and a benzo[c][1,2,5]thiadiazole moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust and efficient coupling reactions.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure that combines a triazine moiety with a benzothiadiazole sulfonamide. The molecular formula is CHNOS, and it exhibits unique physicochemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 298.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, modifications of the benzothiadiazole core have been shown to enhance anti-tumor efficacy against various cancer cell lines. In particular, compounds similar to this compound demonstrated significant cytotoxicity against A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines at micromolar concentrations .
Case Study:
In a study evaluating the effects of benzothiadiazole derivatives on cancer cells, researchers observed that certain derivatives induced apoptosis and inhibited cell migration through modulation of the IL-6 and TNF-α pathways. The lead compound exhibited a dose-dependent response in cell viability assays .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Benzothiadiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays indicated that these compounds could significantly reduce inflammation markers in activated macrophages .
Research Findings:
A recent investigation into benzothiadiazoles revealed that specific substitutions on the benzothiadiazole nucleus could enhance anti-inflammatory properties while maintaining low cytotoxicity levels . This suggests that this compound may be beneficial in treating inflammatory diseases.
Antibacterial and Antifungal Activity
Preliminary studies indicate that compounds derived from benzothiadiazoles exhibit antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) for some derivatives was found to be effective against various bacterial strains .
Table of Antimicrobial Activity:
| Compound Name | MIC (μg/mL) | Bacteria Tested |
|---|---|---|
| 6-thiocyanate-β-bromo-propionyl UBT | 50 | E. coli |
| N-(benzothiadiazole)-sulfonamide | 100 | Staphylococcus aureus |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Modulation of Cytokine Release: It potentially alters the release of inflammatory mediators.
- Induction of Apoptosis: By activating apoptotic pathways in malignant cells.
Q & A
Q. Methodological Answer :
- NMR : Identify characteristic peaks:
- Methoxy groups (δ 3.8–4.0 ppm, singlet for 4,6-dimethoxy-triazine).
- Benzothiadiazole protons (δ 7.5–8.5 ppm, multiplet).
- FT-IR : Confirm sulfonamide S=O stretching (1350–1300 cm) and triazine C=N vibrations (1600–1550 cm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] with <2 ppm error .
Advanced: How do substituents on the triazine ring influence reactivity and bioactivity?
Q. Methodological Answer :
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., ethoxy, methyl, or halides in place of methoxy groups).
- Reactivity Screening : Test nucleophilic substitution rates with thiols or amines under controlled pH (e.g., phosphate buffer, pH 7.4) .
- Bioactivity Correlation : Use antimicrobial assays (e.g., MIC against S. aureus or E. coli) to link substituent electronegativity to activity .
- Data Interpretation : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity but may reduce solubility, requiring trade-off analysis .
Advanced: How should researchers resolve contradictions in reported bioactivity data for sulfonamide-triazine hybrids?
Q. Methodological Answer :
- Step 1 : Replicate studies under standardized conditions (e.g., Mueller-Hinton broth for antimicrobial assays, 37°C, 24h incubation) .
- Step 2 : Validate compound stability via LC-MS post-assay to rule out degradation artifacts.
- Step 3 : Cross-reference cytotoxicity data (e.g., MTT assay on HEK293 cells) to distinguish selective bioactivity from nonspecific toxicity .
Advanced: What strategies improve the stability of this compound in aqueous media?
Q. Methodological Answer :
- Co-Crystallization : Co-crystallize with benzoic acid derivatives to enhance hydrolytic stability. Monitor crystal packing via single-crystal X-ray diffraction (e.g., P2/c space group) .
- Formulation : Encapsulate in PEGylated liposomes (70–100 nm size, polydispersity <0.2) to reduce water exposure .
Advanced: How can computational methods optimize reaction pathways for derivatives?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for key reactions (e.g., triazine-amine coupling) .
- Machine Learning : Train a model on existing reaction yields (e.g., 50+ data points) to predict optimal solvent/base combinations (e.g., DMF/KCO vs. THF/NaH) .
Advanced: What analytical workflows address challenges in characterizing degradation products?
Q. Methodological Answer :
- LC-MS/MS : Use a Q-TOF instrument in negative ion mode to identify sulfonic acid derivatives (m/z 200–400 range).
- Isolation : Degrade the compound under accelerated conditions (pH 10, 60°C), then isolate products via preparative HPLC .
- Structural Confirmation : Compare NMR shifts of degradation products with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
